molecular formula C12H14ClNO2 B14348357 N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide CAS No. 90512-83-7

N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide

Cat. No.: B14348357
CAS No.: 90512-83-7
M. Wt: 239.70 g/mol
InChI Key: DJHQXARYBAZLHE-UHFFFAOYSA-N
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Description

N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide is an organic compound with a complex structure that includes a chlorinated alkyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide typically involves the acylation of a phenylacetamide derivative with a chlorinated alkyl acid chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chlorinated alkyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻), amines (NH₂R), or thiols (SHR) can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated alkyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The acetamide moiety may also play a role in binding to active sites or interacting with other molecular components.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a chlorinated alkyl group.

    N-(4-Chlorophenyl)acetamide: Contains a chlorophenyl group instead of a chlorinated alkyl group.

    N-(4-Bromophenyl)acetamide: Similar to N-(4-Chlorophenyl)acetamide but with a bromine atom.

Uniqueness

N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide is unique due to the presence of the 3-chloro-2-methylpropanoyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

90512-83-7

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

N-[4-(3-chloro-2-methylpropanoyl)phenyl]acetamide

InChI

InChI=1S/C12H14ClNO2/c1-8(7-13)12(16)10-3-5-11(6-4-10)14-9(2)15/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

DJHQXARYBAZLHE-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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